5-(pyridin-4-yl)pyrrolidin-2-one
CAS No.: 1824383-45-0
Cat. No.: VC11500531
Molecular Formula: C9H10N2O
Molecular Weight: 162.2
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1824383-45-0 |
|---|---|
| Molecular Formula | C9H10N2O |
| Molecular Weight | 162.2 |
Introduction
Structural and Chemical Characteristics
Core Structure and Molecular Properties
The parent compound, 5-(pyridin-4-yl)pyrrolidin-2-one, consists of a five-membered lactam ring (pyrrolidin-2-one) fused with a pyridine moiety at the 5-position. The pyrrolidinone ring provides a rigid framework with hydrogen-bonding capability via the carbonyl group, while the pyridinyl substituent introduces aromaticity and potential π-π stacking interactions .
Molecular Formula:
Molecular Weight: 162.19 g/mol (theoretical)
IUPAC Name: 5-(pyridin-4-yl)pyrrolidin-2-one
Derivatives of this scaffold often feature additional substituents that modulate physicochemical and pharmacological properties. For example, 4-(aminomethyl)-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one (PubChem CID: 122360503) includes a methyl group at the 1-position and an aminomethyl group at the 4-position, yielding a molecular weight of 205.26 g/mol .
Stereochemical Considerations
The stereochemistry of substituents on the pyrrolidinone ring significantly influences biological activity. For instance, the (4R,5S)-configured derivative of 4-(aminomethyl)-5-(pyridin-3-yl)pyrrolidin-2-one demonstrates distinct binding affinities compared to its enantiomers . X-ray crystallography of related compounds confirms that substituent positioning alters intermolecular interactions with target proteins .
Synthetic Methodologies
Donor–Acceptor Cyclopropane-Based Synthesis
A robust method for synthesizing 1,5-disubstituted pyrrolidin-2-ones involves the reaction of donor–acceptor (DA) cyclopropanes with amines. For example, dimethyl 2-arylcyclopropane-1,1-dicarboxylates react with anilines or benzylamines under Lewis acid catalysis (e.g., Ni(ClO)) to form pyrrolidinone derivatives .
Key Steps:
-
Ring-Opening: DA cyclopropanes undergo nucleophilic attack by amines, facilitated by Lewis acids.
-
Lactamization: Intramolecular cyclization forms the pyrrolidinone core.
-
Functionalization: Subsequent saponification and thermolysis remove ester groups, yielding target compounds .
Example Synthesis:
Dimethyl 2-(4-methylphenyl)cyclopropane-1,1-dicarboxylate reacts with p-anisidine in the presence of Ni(ClO)·6HO, followed by alkaline saponification, to produce 1-(4-methoxyphenyl)-5-(4-methylphenyl)pyrrolidin-2-one in 45% yield .
Optimization Challenges
-
Steric Hindrance: Bulky substituents on the cyclopropane or amine reduce reaction efficiency.
-
Regioselectivity: Competing pathways may yield regioisomers, necessitating chromatographic purification .
-
Catalyst Selection: Nickel perchlorate outperforms Fe(OTf) or Sc(OTf) in promoting cyclization .
Biological Activity and Mechanisms
Prolyl-tRNA Synthetase Inhibition
A derivative, 1-(pyridin-4-yl)pyrrolidin-2-one (PPL), exhibits potent inhibition of Toxoplasma gondii prolyl-tRNA synthetase (PRS), a validated drug target. PPL analogs bind to the ATP pocket of PRS, disrupting protein synthesis in parasites .
Key Findings:
-
EC Values: Analog L35 shows an EC of 27 nM against T. gondii, outperforming pyrimethamine (396 nM) .
-
Resistance Mutations: T477A and T592S mutations in TgPRS confer resistance by altering drug-binding topology .
Comparative Analysis of Derivatives
Applications in Drug Discovery
Antiparasitic Agents
PPL derivatives are under investigation as next-generation therapeutics for toxoplasmosis and malaria due to their high selectivity for parasitic PRS over human isoforms .
Neuroactive Compounds
The pyrrolidinone scaffold mimics γ-aminobutyric acid (GABA), enabling exploration in neurological disorders. Structural analogs modulate GABA receptors, though clinical data remain preliminary .
Material Science
Functionalized pyrrolidinones serve as ligands in catalytic systems or monomers for polymers with tailored thermal and mechanical properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume